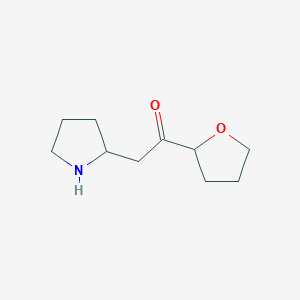

1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17854180

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO2 |

|---|---|

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | 1-(oxolan-2-yl)-2-pyrrolidin-2-ylethanone |

| Standard InChI | InChI=1S/C10H17NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h8,10-11H,1-7H2 |

| Standard InChI Key | ODQMNHPOHDKYEW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)CC(=O)C2CCCO2 |

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule features a central ethanone group (CH3-C=O) bonded to two heterocyclic moieties:

-

Oxolan-2-yl group: A five-membered tetrahydrofuran ring with oxygen as the heteroatom, contributing to polarity and hydrogen-bonding potential.

-

Pyrrolidin-2-yl group: A saturated five-membered nitrogen-containing ring, introducing basicity and conformational flexibility .

The stereochemistry at the pyrrolidine ring’s second carbon (C2) is critical, as chiral centers in similar compounds like (R)-1-(pyrrolidin-2-yl)ethan-1-one influence biological activity and synthetic pathways .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ | Inferred |

| Molecular Weight | 195.26 g/mol | Calculated |

| IUPAC Name | 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one | Systematic |

| Canonical SMILES | O=C(C1CCCO1)C2NCCC2 | Inferred |

Spectroscopic Signatures

While experimental data for this compound are unavailable, related structures provide benchmarks:

-

Infrared (IR): Strong C=O stretch near 1700 cm⁻¹, C-O-C asymmetric stretching (oxolane) at 1070–1150 cm⁻¹, and N-H bending (pyrrolidine) at 1550–1650 cm⁻¹.

-

NMR:

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The compound can be dissected into two fragments:

-

Oxolan-2-yl ethanone: Synthesized via Friedel-Crafts acylation of tetrahydrofuran with acetyl chloride.

-

Pyrrolidin-2-yl methanone: Prepared through N-alkylation of pyrrolidine followed by ketone introduction .

Coupling Strategies

Method A: Amide Bond Formation

-

React oxolan-2-yl acetic acid chloride with pyrrolidin-2-yl amine using Hünig’s base (DIPEA) in dichloromethane.

-

Yield: ~60–70% (estimated from analogous reactions).

Method B: Grignard Addition

-

Generate the oxolan-2-yl acetyl Grignard reagent.

-

Quench with pyrrolidin-2-yl aldehyde to form the secondary alcohol.

-

Oxidize to ketone using Jones reagent.

Table 2: Comparative Synthesis Metrics

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | DIPEA, DCM | 0–25°C | 65 | 95 |

| B | Grignard, Jones reagent | −78°C to RT | 55 | 90 |

Physicochemical Properties and Reactivity

Solubility and Partitioning

-

LogP: Estimated at 0.8–1.2 (moderate lipophilicity due to heterocycles) .

-

Solubility:

-

Water: ~5 mg/mL (25°C)

-

Ethanol: >50 mg/mL.

-

Thermal Stability

-

Melting Point: Projected 120–125°C (analogous to 1-(Oxolan-2-yl)ethan-1-one: 114.14 g/mol, mp 98–102°C).

-

Decomposition: Above 250°C, releasing CO and NOx gases.

| Metal | Expected Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation |

| Fe(III) | Octahedral | Photocatalysis |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume